

# An In-depth Technical Guide to the Chemical Properties of Ketoisophorone

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## Compound of Interest

Compound Name: Ketoisophorone

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## Abstract

**Ketoisophorone** (2,6,6-trimethyl-2-cyclohexene-1,4-dione), a key intermediate in the synthesis of various valuable compounds, possesses a unique set of chemical properties owing to its  $\alpha,\beta$ -unsaturated ketone structure. This guide provides a comprehensive overview of the chemical and physical characteristics of **Ketoisophorone**, detailed experimental protocols for their determination, and a discussion of its reactivity. This document is intended to serve as a technical resource for researchers and professionals involved in chemical synthesis and drug development.

## Physicochemical Properties

**Ketoisophorone** is a pale yellow to yellow liquid or a low-melting solid at room temperature.<sup>[1]</sup> Its core chemical structure consists of a cyclohexene ring substituted with two methyl groups at position 6, one methyl group at position 2, and carbonyl groups at positions 1 and 4. This structure imparts a distinct reactivity profile, making it a versatile precursor in organic synthesis.

## Quantitative Data Summary

The key physicochemical properties of **Ketoisophorone** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[2]
Molecular Weight	152.19 g/mol	[2]
CAS Number	1125-21-9	[2]
Appearance	Light yellow to yellow liquid or solid	[3]
Melting Point	26-28 °C	[2]
Boiling Point	222 °C at 760 mmHg	[3]
Density	~1.03 g/cm <sup>3</sup>	[1]
Flash Point	96.1 °C	[3]
Water Solubility	Slightly soluble	[1]
Solubility in Organic Solvents	Soluble in DMSO, Chloroform, Ethyl Acetate	[1]
logP (Octanol-Water Partition Coefficient)	0.76	[3]
pKa (α-proton)	Estimated ~19-20	[4]

## Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **Ketoisophorone**.

### Determination of Water Solubility (Shake-Flask Method - OECD 105)

The water solubility of **Ketoisophorone** can be determined using the shake-flask method as outlined in the OECD Guideline 105. This method is suitable for compounds with solubilities above 10<sup>-2</sup> g/L.

Methodology:

- **Preparation of the Test Solution:** An excess amount of **Ketoisophorone** is added to a known volume of distilled water in a glass flask.
- **Equilibration:** The flask is sealed and agitated at a constant temperature (e.g., 25 °C) in a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests should be conducted to determine the time required to reach equilibrium.
- **Phase Separation:** After equilibration, the mixture is allowed to stand to separate the excess solid **Ketoisophorone** from the aqueous solution. Centrifugation may be used to facilitate this separation.
- **Analysis:** A sample of the clear aqueous phase is carefully withdrawn. The concentration of **Ketoisophorone** in the sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Calculation:** The water solubility is expressed as the mass of **Ketoisophorone** per volume of water (e.g., in mg/L or g/100 mL).

## Determination of pKa (UV-Vis Spectrophotometric Method)

The pKa of the  $\alpha$ -protons of **Ketoisophorone** can be estimated using UV-Vis spectrophotometry. This method is particularly suitable for  $\alpha,\beta$ -unsaturated ketones where the electronic structure, and thus the UV-Vis spectrum, changes upon deprotonation.<sup>[5][6]</sup>

### Methodology:

- **Preparation of Buffer Solutions:** A series of buffer solutions with known pH values spanning the expected pKa range (for ketones, this is typically in the higher pH range) are prepared.
- **Preparation of **Ketoisophorone** Solutions:** A stock solution of **Ketoisophorone** is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with a constant concentration of **Ketoisophorone** and varying pH.

- **Spectrophotometric Measurement:** The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) for both the protonated (HA) and deprotonated ( $\text{A}^-$ ) forms of **Ketoisophorone** are identified.
- **Data Analysis:** The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each pH. A plot of absorbance versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.<sup>[6]</sup> Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data to calculate the pKa.<sup>[7]</sup>

## Chemical Reactivity and Synthesis

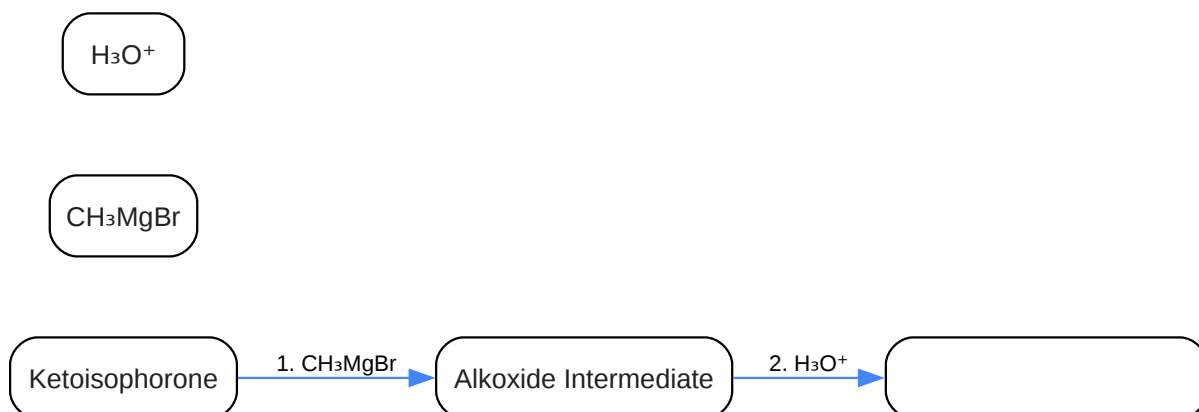
The presence of both a ketone carbonyl group and an  $\alpha,\beta$ -unsaturated system makes **Ketoisophorone** a versatile substrate for various organic reactions.

### Nucleophilic Addition Reactions

The carbonyl group in **Ketoisophorone** is susceptible to nucleophilic attack. A classic example is the Grignard reaction.

Reaction with Methylmagnesium Bromide:

**Ketoisophorone** can react with a Grignard reagent, such as methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ), followed by an acidic workup, to yield a tertiary alcohol. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon.



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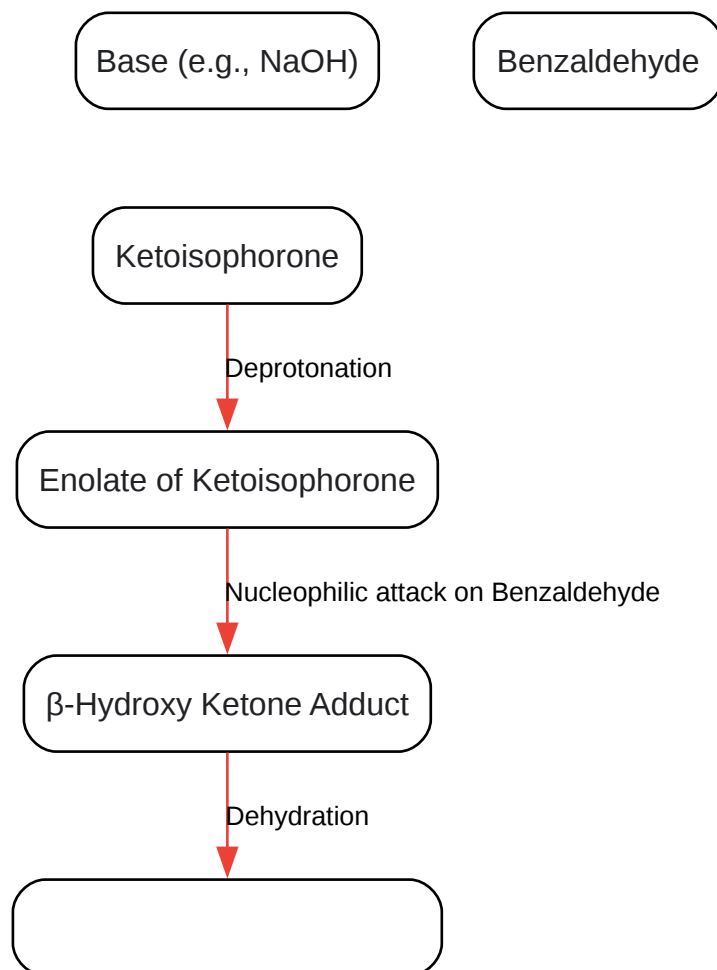
Caption: Grignard reaction of **Ketoisophorone**.

## Aldol Condensation

The  $\alpha$ -protons of the saturated carbon in the **Ketoisophorone** ring are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an aldol condensation reaction.

Crossed Aldol Condensation with Benzaldehyde:

In a crossed aldol condensation, the enolate of **Ketoisophorone** can react with an aldehyde that cannot enolize itself, such as benzaldehyde. This reaction, typically carried out under basic conditions, leads to the formation of a  $\beta$ -hydroxy ketone, which can then dehydrate to form a conjugated enone.<sup>[8]</sup>



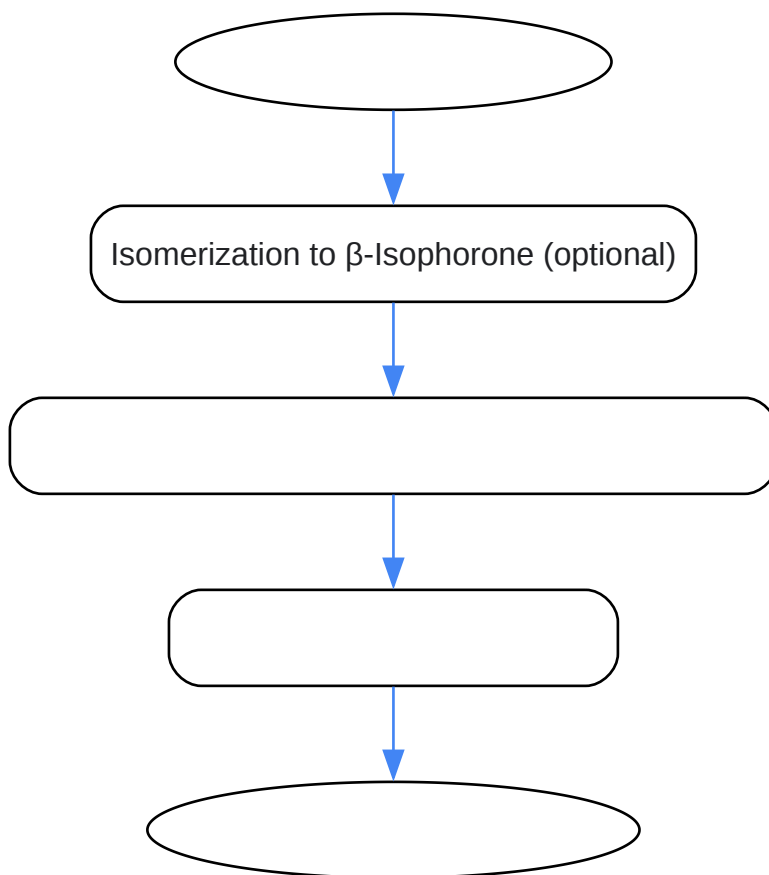
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Caption: Aldol condensation of **Ketoisophorone**.

## Synthesis of Ketoisophorone

**Ketoisophorone** is typically synthesized from isophorone through an oxidation process. One common method involves the oxidation of  $\beta$ -isophorone. A patented method describes the production of 2,6,6-trimethyl-2-cyclohexene-1,4-dione using Cu(II)acetylacetonate as a catalyst.[9]

Experimental Workflow for Synthesis:

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Caption: Synthesis workflow for **Ketoisophorone**.

## Conclusion

**Ketoisophorone** is a valuable chemical intermediate with a rich and versatile chemistry. Its  $\alpha,\beta$ -unsaturated ketone functionality allows for a wide range of chemical transformations, making it a crucial building block in the synthesis of carotenoids, vitamins, and flavor and fragrance compounds. A thorough understanding of its chemical properties and reactivity, as detailed in this guide, is essential for its effective utilization in research and industrial applications.

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